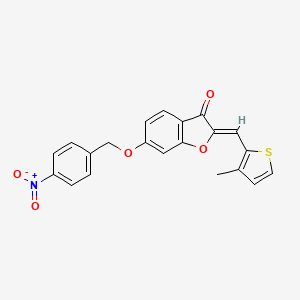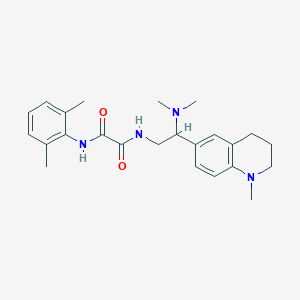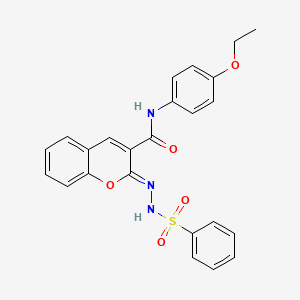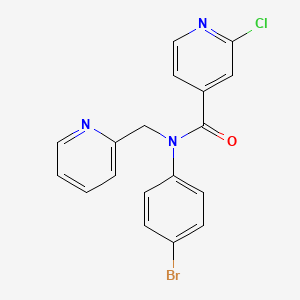
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various methodologies, including condensation reactions, oxidative cyclization, and specific substitutions to achieve desired molecular structures. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its crystal structure determination through X-ray crystallography showcases a method that could be analogous to synthesizing compounds like N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (Al-Hourani et al., 2016).
Molecular Structure Analysis
Structural determination is crucial for understanding the compound's chemical behavior. Techniques such as X-ray diffraction (XRD) and NMR spectroscopy are employed to elucidate the molecular structure, confirming the positioning of functional groups and overall molecular geometry. For example, studies on similar benzothiazole derivatives have provided insights into their crystal structures and molecular docking, highlighting the compound's potential interactions at the molecular level (Karrouchi et al., 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including electrophilic substitutions and condensation reactions. These reactions are influenced by the compound's functional groups, offering pathways to synthesize derivatives or engage in biochemically relevant interactions. The chemical properties are dictated by the benzothiazole core and the substituted benzamide group, which may impact its reactivity and interaction with biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for the compound's application in different fields. These properties are determined through experimental studies, including thermal analysis and solubility tests, to understand the compound's behavior under various conditions. For compounds with similar structures, studies have shown how molecular modifications affect their physical state and stability (Sagar et al., 2018).
Scientific Research Applications
Overview of Benzothiazole Derivatives
Benzothiazole and its derivatives are recognized for their broad spectrum of pharmaceutical applications. These compounds have been associated with antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are noted for their potential as antitumor agents. Some benzothiazole derivatives are clinically used for treating various diseases and disorders, indicating their significance in drug discovery and development. The structural simplicity and ease of synthesis of benzothiazole compounds allow for the creation of extensive chemical libraries, contributing to the discovery of new chemical entities for the market (Kamal et al., 2015).
Antioxidant Activities
Benzothiazole derivatives have been studied for their antioxidant activities. For instance, derivatives such as TJ-1, TJ-2, and TJ-3 have shown positive effects on antioxidating activities in mice with a high-fat diet. These compounds improved the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while reducing malondialdehyde (MDA) levels. This suggests that benzothiazole derivatives can enhance antioxidating activities, providing a protective mechanism against oxidative stress (Hua Erbin, 2013).
Chemotherapeutic Potential
Benzothiazoles and their conjugate systems have gained attention for their potential as chemotherapeutics. The structural modifications of the benzothiazole scaffold and the development of various benzothiazole derivatives and their conjugates have been explored as new antitumor agents. The promising biological profile, synthetic accessibility, and the ability to develop various heterocyclic derivatives bearing the benzothiazole moiety make these compounds attractive in the design and development of potential chemotherapeutics. Despite encouraging results in clinical studies, further characterization of their toxicity is essential for their safe clinical use as drugs for cancer treatment (Ahmed et al., 2012).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have shown significant antimicrobial and antiviral capabilities, making them potential candidates for the development of new drugs. The emergence of multi-drug resistant pathogens and health dilemmas like the COVID-19 pandemic highlight the need for exploring the antimicrobial and antiviral capacities of benzothiazole derivatives against severe causative agents. Benzothiazole derivatives like Schiff bases, azo dyes, and metal complexes have exhibited various modes of action against microorganisms or viruses, suggesting their role as active candidates in drug discovery (Elamin et al., 2020).
Importance in Medicinal Chemistry
Benzothiazole is recognized for its varied biological activities and serves as an integral structure in many natural and synthetic bioactive molecules. Benzothiazole derivatives exhibit a range of pharmacological activities, including antiviral, antimicrobial, antidiabetic, antitumor, and anticancer effects. The importance of benzothiazole in medicinal chemistry is highlighted by its role in the synthesis of various pharmacologically active compounds. Substitutions on the benzothiazole scaffold, particularly at the C-2 and C-6 carbon atoms, contribute to its biological activities, making it a rapidly evolving and significant compound in medicinal chemistry (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-4-6-13(7-5-10)16(20)19-17-18-14-9-11(2)8-12(3)15(14)21-17/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHURCSROTWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)
![2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)


![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)

